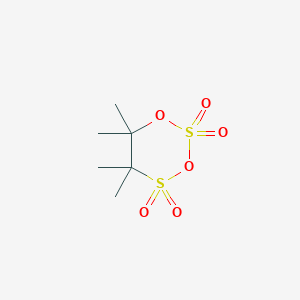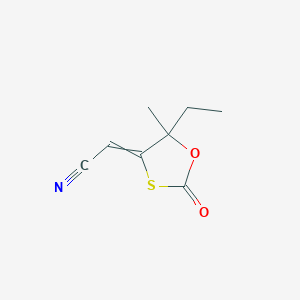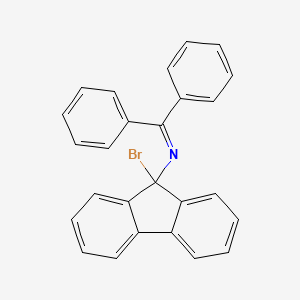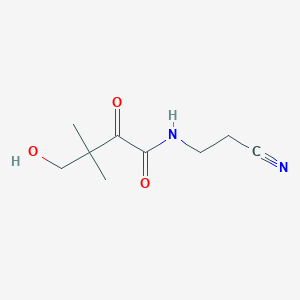
(Diethoxyphosphoryl)acetonitrile oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diethoxyphosphoryl)acetonitrile oxide is an organophosphorus compound known for its unique chemical properties and reactivity. It is characterized by the presence of a diethoxyphosphoryl group attached to an acetonitrile oxide moiety. This compound is of significant interest in organic synthesis due to its ability to undergo various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)acetonitrile oxide typically involves the reaction of diethyl phosphite with acetonitrile oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(Diethoxyphosphoryl)acetonitrile oxide undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: It participates in regioselective cycloaddition reactions with olefins, leading to the formation of 3-(diethoxyphosphoryl)methyl-2-isoxazolines or isoxazoles.
Condensation Reactions: The phosphorus-stabilized carbanions generated by deprotonation of the cycloadducts can be used for condensation with carbonyl compounds.
Oxidation Reactions: Oxidation with oxygen provides 3,5-disubstituted 2-isoxazolines as useful synthetic building blocks.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride for deprotonation, and oxidizing agents such as molecular oxygen. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions include 3-(diethoxyphosphoryl)methyl-2-isoxazolines, β-hydroxy-β′-phosphoryl ketones, and α,β-unsaturated β′-phosphoryl ketones .
Aplicaciones Científicas De Investigación
(Diethoxyphosphoryl)acetonitrile oxide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique reactivity makes it valuable in the development of new materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (Diethoxyphosphoryl)acetonitrile oxide involves its ability to form phosphorus-stabilized carbanions upon deprotonation. These carbanions can then participate in various chemical reactions, such as cycloaddition and condensation, leading to the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Diethoxyphosphoryl)acetonitrile oxide include other nitrile oxides and phosphorus-containing organic molecules, such as:
Acetonitrile N-Oxide: Known for its reactivity in cycloaddition reactions.
Phosphoramidates: These compounds share similar phosphorus chemistry and are used in various synthetic applications.
Uniqueness
What sets this compound apart is its combination of the diethoxyphosphoryl group with the acetonitrile oxide moiety, which imparts unique reactivity and stability. This makes it particularly valuable in regioselective cycloaddition reactions and the synthesis of phosphorus-containing heterocycles .
Propiedades
Número CAS |
113847-95-3 |
|---|---|
Fórmula molecular |
C6H12NO4P |
Peso molecular |
193.14 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylacetonitrile oxide |
InChI |
InChI=1S/C6H12NO4P/c1-3-10-12(9,11-4-2)6-5-7-8/h3-4,6H2,1-2H3 |
Clave InChI |
NWBNEAFHFBDGQR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC#[N+][O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)






![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)



